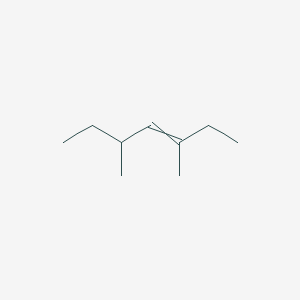

3,5-Dimethylhept-3-ene

Übersicht

Beschreibung

3,5-Dimethylhept-3-ene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a carbon-carbon double bond within its molecular structure. While the provided papers do not directly discuss 3,5-Dimethylhept-3-ene, they do provide insights into related compounds which can help infer some of the properties and reactions that 3,5-Dimethylhept-3-ene may undergo.

Synthesis Analysis

The synthesis of related compounds, such as the dimethyl-7-oxabicyclo[2.2.1]hept-5-ene dicarboxylate, involves the Fisher esterification process . Although this process is not directly applied to 3,5-Dimethylhept-3-ene, it suggests that similar esterification reactions could be used to derive functionalized compounds from alkenes with similar carbon skeletons.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dimethylhept-3-ene has been characterized using techniques such as FT-IR, 1H- and 13C-NMR, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The papers describe complex reactions involving the synthesis of chiral cyclic ethers from related compounds . These reactions include high-pressure Diels-Alder reactions, which are a common method for synthesizing six-membered rings, and could potentially be applied to 3,5-Dimethylhept-3-ene to create new cyclic structures. The reactions also involve tandem processes of intramolecular nucleophilic additions, indicating that 3,5-Dimethylhept-3-ene could participate in similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points, solubility, and stability of 3,5-Dimethylhept-3-ene can be inferred from related compounds. For instance, the crystalline structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene dicarboxylate suggests that derivatives of 3,5-Dimethylhept-3-ene could also form crystalline solids under certain conditions . The chemical properties, such as reactivity towards esterification, Diels-Alder reactions, and nucleophilic additions, are also highlighted in the synthesis and reactions of similar compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

- The properties and synthesis of similar compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of DIMEDONE, have been explored using experimental spectroscopies and theoretical studies. This includes NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, alongside Density functional theory (DFT) and Molecular Docking studies (Fatima et al., 2021).

Catalysis and Organic Synthesis

- A study on the codimerization of ethylene with n-pentenes and propylene with n-butenes using an alkaline catalyst touches upon the synthesis of compounds like 3,4-Dimethylpent-1-ene, indicating a potential application in chemical synthesis and catalysis processes (Ansheles et al., 1976).

Reactions with Singlet Oxygen

- Research on 2,5-Dimethyl-2,4-hexadiene as a singlet oxygen acceptor in various solvents showcases the reaction pathways and products when interacting with singlet oxygen, which may be relevant for understanding similar reactions in compounds like 3,5-Dimethylhept-3-ene (Gollnick & Griesbeck, 1984).

Applications in Pheromone Synthesis

- The synthesis of optically active compounds such as (S)-(+)-Manicone and (S)-(+)-Normanicone, which are biologically active stereoisomers of mandibular gland alarm pheromone components, suggests potential uses of similar structures in the field of biochemistry and pheromone synthesis (Martischonok et al., 1991).

Photopolymerization and Material Science

- The production of high-trans isotactic polymer of 5,5-dimethylbicyclo[2.2.1] hept-2-ene using a metathesis catalyst, as well as studies on the polymerization processes, highlights potential applications in material science and polymer chemistry (Devine et al., 1982).

Eigenschaften

IUPAC Name |

3,5-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLZWHOQAEIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylhept-3-ene | |

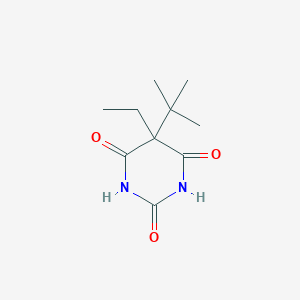

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

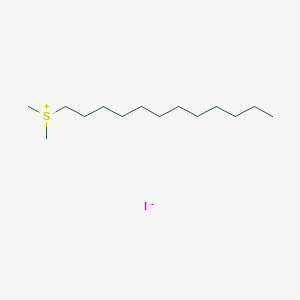

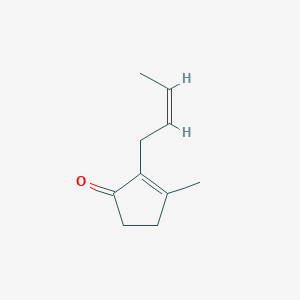

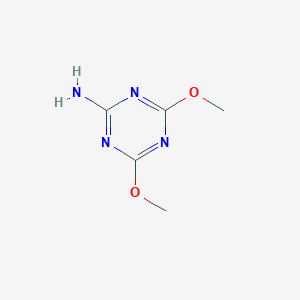

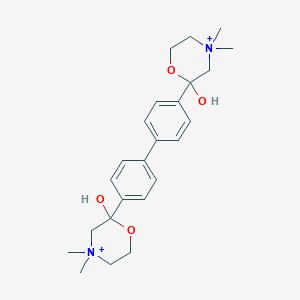

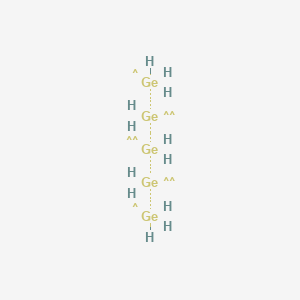

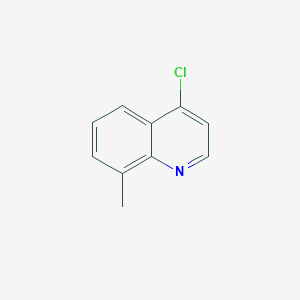

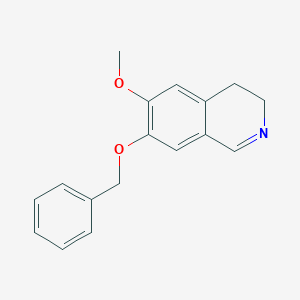

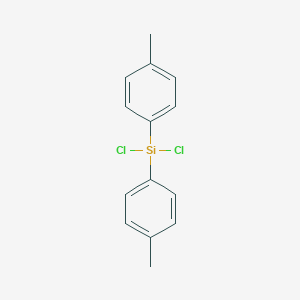

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)